molecular formula C16H14N4O B7749227 N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-methylbenzamide

N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-methylbenzamide

Cat. No.: B7749227
M. Wt: 278.31 g/mol
InChI Key: YJVZMLFHBIMIDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-methylbenzamide is a complex organic compound that features an isoindoline core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and benzamide functional groups makes it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-methylbenzamide typically involves the condensation of 3-aminoisoindoline with 2-methylbenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, potentially involving automated systems for mixing, heating, and purification.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-methylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    N-isoindoline-1,3-dione derivatives: These compounds share the isoindoline core structure and have similar reactivity and applications.

    Thiazole-based Schiff base derivatives: These compounds also exhibit significant biological activities and are used in similar research contexts.

Uniqueness

N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-methylbenzamide is unique due to its specific combination of functional groups, which allows for a wide range of chemical modifications and applications. Its versatility makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O/c1-10-6-2-3-7-11(10)16(21)20-19-15-13-9-5-4-8-12(13)14(17)18-15/h2-9H,1H3,(H,20,21)(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVZMLFHBIMIDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NN=C2C3=CC=CC=C3C(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)N/N=C\2/C3=CC=CC=C3C(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.